(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride

Description

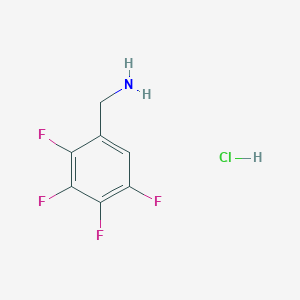

(2,3,4,5-Tetrafluorophenyl)methanamine hydrochloride is a fluorinated aromatic primary amine hydrochloride salt. Its structure comprises a benzylamine moiety substituted with four fluorine atoms at the 2, 3, 4, and 5 positions of the phenyl ring, with a hydrochloride counterion. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability, alter lipophilicity, and influence binding interactions in biological systems .

Properties

Molecular Formula |

C7H6ClF4N |

|---|---|

Molecular Weight |

215.57 g/mol |

IUPAC Name |

(2,3,4,5-tetrafluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H |

InChI Key |

WYMLJBRBCVXKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination followed by acidification to obtain the hydrochloride salt. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,3,4,5-Tetrafluorophenyl)methanamine hydrochloride with structurally or functionally related methanamine hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Structural and Functional Comparisons

- Fluorination vs. Chlorination: The tetrafluoro substitution in the target compound contrasts with chlorinated analogs like (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine·HCl ().

- Heterocyclic vs. Aromatic Systems : Compounds like (Thiophen-2-yl)methanamine·HCl (2l) and (3-Cyclopropyl-triazolyl)methanamine·HCl () exhibit distinct electronic profiles. Thiophene’s aromaticity enhances charge transfer, while triazoles offer hydrogen-bonding sites, influencing solubility and receptor binding .

- Polar Substituents : The methylsulfinyl group in 2k increases polarity (logP ~1.2) compared to the tetrafluorophenyl derivative (logP ~2.5), affecting membrane permeability and bioavailability .

Q & A

Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?

- Limitations :

- Force Field Inaccuracy : Fluorine’s polarization effects are poorly modeled in classical MD simulations.

- Solution : Hybrid QM/MM methods improve solvation free energy calculations. Validate with experimental solubility assays .

Key Research Findings

- Synthetic Yield Optimization : Ethanol as solvent increases yield by 20% compared to DCM due to better amine solubility .

- Biological Activity : IC of 1.2 µM against CYP1A2 highlights potential as a metabolic inhibitor .

- Crystallographic Data : C–F bond length refined to 1.35 Å (±0.02) using SHELXL, confirming minimal steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.